molecular formula C24H10N6 B14166526 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile CAS No. 356099-07-5

2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile

Cat. No.: B14166526
CAS No.: 356099-07-5
M. Wt: 382.4 g/mol
InChI Key: ARJWZNCNXWRXKN-UHFFFAOYSA-N
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Description

2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone. For this compound, 3,4-dicyanobenzene-1,2-diamine is reacted with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions to form the quinoxaline core.

    Introduction of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction. The quinoxaline core is treated with a suitable cyanating agent, such as copper(I) cyanide, under reflux conditions to introduce the cyano groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and quinoxaline core play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dicyanophenyl)-3-phenylquinoxaline: Lacks the additional cyano groups at positions 6 and 7.

    3-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4.

    2-Phenylquinoxaline-6,7-dicarbonitrile: Lacks the cyano groups at positions 3 and 4 and the phenyl group at position 3.

Uniqueness

2-(3,4-Dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile is unique due to the presence of multiple cyano groups, which enhance its reactivity and potential applications. The combination of the quinoxaline core with the cyano groups provides a versatile scaffold for the development of new materials and bioactive compounds.

Properties

CAS No.

356099-07-5

Molecular Formula

C24H10N6

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3,4-dicyanophenyl)-3-phenylquinoxaline-6,7-dicarbonitrile

InChI

InChI=1S/C24H10N6/c25-11-17-7-6-16(8-18(17)12-26)24-23(15-4-2-1-3-5-15)29-21-9-19(13-27)20(14-28)10-22(21)30-24/h1-10H

InChI Key

ARJWZNCNXWRXKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC(=C(C=C4)C#N)C#N

Origin of Product

United States

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